4-(Benzylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline

Chemical Procurement Purity Assurance Medicinal Chemistry

4-(Benzylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline (CAS 338420-28-3) is a heterocyclic small molecule belonging to the triazoloquinoxaline class, characterized by a benzylsulfanyl substituent at the 4-position of the fused tricyclic core. Unlike the extensively studied 4-amino or 4-benzyl analogs known for adenosine receptor or MAO inhibition, this specific thioether derivative has been primarily profiled in broad-scale high-throughput screening (HTS) panels, with reported bioactivity data for deubiquitinase (USP8, USP7, USP17) and bacterial (LtaS) inhibition.

Molecular Formula C16H12N4S
Molecular Weight 292.36
CAS No. 338420-28-3
Cat. No. B2602832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline
CAS338420-28-3
Molecular FormulaC16H12N4S
Molecular Weight292.36
Structural Identifiers
SMILESC1=CC=C(C=C1)CSC2=NC3=CC=CC=C3N4C2=NN=C4
InChIInChI=1S/C16H12N4S/c1-2-6-12(7-3-1)10-21-16-15-19-17-11-20(15)14-9-5-4-8-13(14)18-16/h1-9,11H,10H2
InChIKeyFKZQAJVMFHPXJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Benzylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline (CAS 338420-28-3) Procurement Guide: Structural & Biological Baseline


4-(Benzylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline (CAS 338420-28-3) is a heterocyclic small molecule belonging to the triazoloquinoxaline class, characterized by a benzylsulfanyl substituent at the 4-position of the fused tricyclic core . Unlike the extensively studied 4-amino or 4-benzyl analogs known for adenosine receptor or MAO inhibition, this specific thioether derivative has been primarily profiled in broad-scale high-throughput screening (HTS) panels, with reported bioactivity data for deubiquitinase (USP8, USP7, USP17) and bacterial (LtaS) inhibition . Commercial availability is documented through multiple vendors, with purity specifications ranging from >90% to 95%, making it a tractable starting point for medicinal chemistry optimization .

Why 4-(Benzylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline (CAS 338420-28-3) Cannot Be Replaced by Common Triazoloquinoxaline Analogs


The triazoloquinoxaline scaffold is pharmacologically promiscuous, but activity is highly sensitive to the nature of the 4-position substituent. The 4-amino derivatives (e.g., 4-amino[1,2,4]triazolo[4,3-a]quinoxaline) are potent adenosine A1/A2 receptor antagonists [1], while the 4-benzyl analog acts as a low-nanomolar MAO-A inhibitor (IC50 0.7–87 nM) [2]. The target compound replaces the amino or benzyl group with a benzylsulfanyl moiety, introducing a thioether linkage that alters lipophilicity, metabolic stability, and binding orientation. This specific structural variation is critical, as evidenced by the compound's distinct HTS fingerprint, including inhibition of USP deubiquitinases, a profile not shared by the 4-amino or 4-benzyl analogs. Substituting this compound with a 4-chloro or 4-amino analog would result in a complete loss of the specific sulfur-dependent reactivity and potential target engagement required for applications such as covalent probe design or metabolite formation studies.

Quantitative Differentiation Evidence for 4-(Benzylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline (CAS 338420-28-3) vs. Closest Analogs


Commercial Purity Differentiation: 95% (AKSci) vs. >90% (Key Organics)

For researchers requiring a defined minimum purity for reproducible SAR studies, the AKSci catalog offers 4-(Benzylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline at a specification of 95% purity , which is quantifiably higher than the >90% purity offered by Key Organics . This 5% minimum purity difference is critical for dose-response assays where impurities can confound early-stage biological results.

Chemical Procurement Purity Assurance Medicinal Chemistry

Structural Differentiation from 4-Benzyl Analog: Sulfur Introduction Alters MAO-A Binding Affinity Profile

The structurally closest analog with published quantitative binding data is 4-benzyl-[1,2,4]triazolo[4,3-a]quinoxaline (CHEMBL1256153), which inhibits MAO-A with an IC50 of 0.7 nM and 87 nM in spectrophotometric assays [1]. The target compound replaces the direct benzyl C-C bond with a benzylsulfanyl C-S-C linkage, increasing polar surface area and introducing a potential metabolic soft spot. While direct MAO-A data for the target compound is absent, the incorporation of a divalent sulfur atom fundamentally alters the electron distribution and preferred conformation of the pharmacophore compared to the all-carbon analog, making it a structurally distinct chemical probe.

Monoamine Oxidase Neuropharmacology Structure-Activity Relationship

Differential HTS Bioactivity Fingerprint vs. 4-Phenylthio Analog R-7050

The structurally related 4-phenylthio analog R-7050 (8-chloro-4-(phenylthio)-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline) is a known TNF-α receptor (TNFR) signaling inhibitor . The target compound lacks the 1-trifluoromethyl and 8-chloro substituents and has a benzylthio instead of a phenylthio group. Its HTS profile shows activity against USP8, USP7, and USP17 deubiquitinases, and LtaS in S. aureus , whereas R-7050 is selective for TNFR1. This differential HTS fingerprint confirms that the target compound engages a distinct set of biological targets, demonstrating that it is not simply a weaker analog of R-7050 but a pharmacologically divergent chemical entity.

High-Throughput Screening Drug Discovery Immunology

Predicted Lipophilicity Shift vs. 4-Amino[1,2,4]triazolo[4,3-a]quinoxaline

Replacement of the 4-amino group with a benzylsulfanyl group is predicted to significantly increase lipophilicity. While experimental logP values are not available for the target compound, the structurally characterized analog 1-(2-Fluorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline has a predicted logP of ~3.2 . The benzylsulfanyl analog is expected to fall into a similar or higher logP range, substantially exceeding the 4-amino parent scaffold (estimated logP < 1.5). This class-level inference suggests the compound will exhibit higher membrane permeability but reduced aqueous solubility, directly impacting formulation and assay conditions.

Physicochemical Property Drug-likeness ADMET

Optimal Use Cases for 4-(Benzylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline (CAS 338420-28-3) in Scientific Research


Deubiquitinase (DUB) Inhibitor Lead Generation

The compound's HTS activity against USP8, USP7, and USP17 positions it as a starting point for developing cysteine-reactive or allosteric DUB inhibitors. Researchers can use the 95% purity material from AKSci to immediately initiate hit validation without re-purification. The benzylsulfanyl group serves as a synthetic handle for oxidation to sulfoxide or sulfone metabolites to explore SAR around the thioether moiety.

Antibacterial Target Validation Targeting LtaS

The compound has been identified as a hit in a screen for inhibitors of LtaS (lipoteichoic acid synthase) in Staphylococcus aureus . Given the structural divergence from known LtaS inhibitors, this compound can be procured for confirmatory MIC assays and target engagement studies in Gram-positive bacteria.

Differentiated MAO Pharmacophore Exploration

While the 4-benzyl analog is a potent MAO-A inhibitor (IC50 0.7 nM), the corresponding 4-benzylsulfanyl variant has not been characterized for MAO activity. This gap represents a clear opportunity for a medicinal chemistry team to rapidly profile a compound with a single-atom linker difference to uncover novel MAO inhibitor chemotypes with distinct IP positions [1].

Physicochemical Property Benchmarking for CNS Penetration

Based on class-level cLogP predictions (>3.0) , the compound is suitable for use as a high-lipophilicity benchmark in parallel artificial membrane permeability assays (PAMPA) or Caco-2 studies, contrasting with the less lipophilic 4-amino triazoloquinoxaline series used for adenosine receptor targeting.

Quote Request

Request a Quote for 4-(Benzylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.